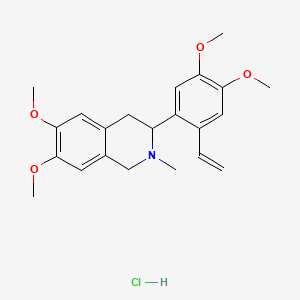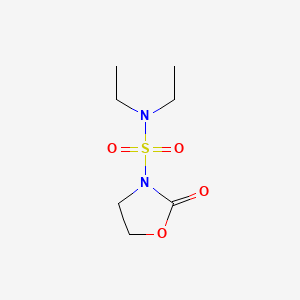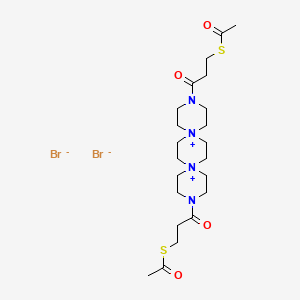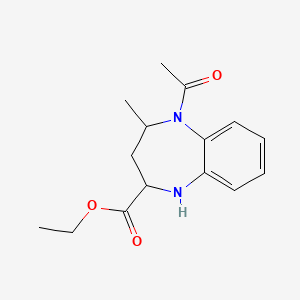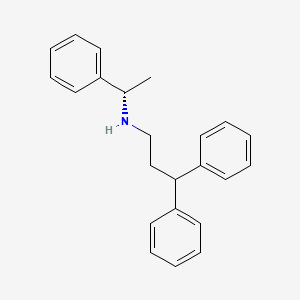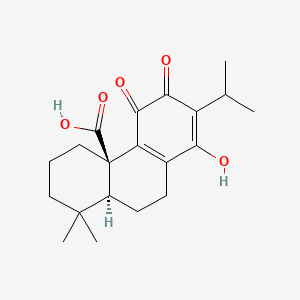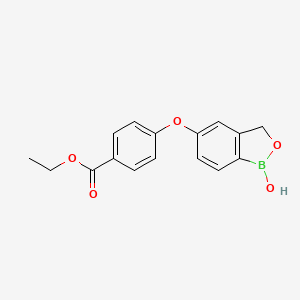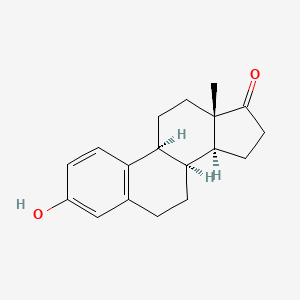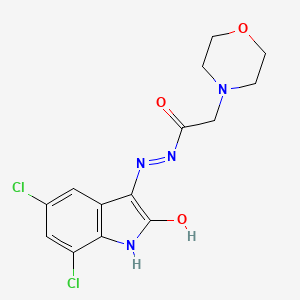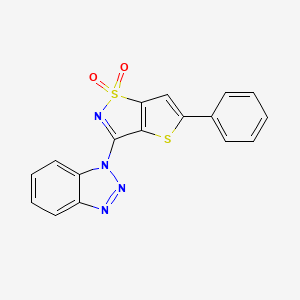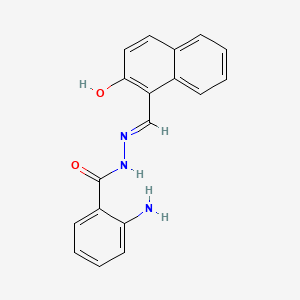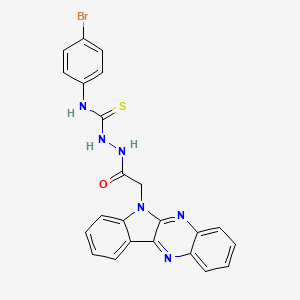
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA, making it a valuable scaffold for drug development .
Métodos De Preparación
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. The initial step often includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like hydrobromic acid at elevated temperatures.
Substitution: Alkylation reactions using dimethyl sulfate can introduce alkyl groups into the molecule.
Common reagents and conditions used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for reduction . Major products formed from these reactions include various methylated and oxidized derivatives .
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral effects against certain viruses . The compound’s interaction with DNA is influenced by the type of substituents and side chains attached to its structure .
Comparación Con Compuestos Similares
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with anticancer properties.
NCA0424: A derivative with good DNA binding affinity and MDR modulating activity.
B-220 and 9-OH-B-220: Derivatives known for their high thermal stability and DNA intercalation properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide offers unique structural features that enhance its pharmacological activities and make it a valuable template for drug development .
Propiedades
Número CAS |
116989-63-0 |
|---|---|
Fórmula molecular |
C23H17BrN6OS |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17BrN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
Clave InChI |
RDGFAKFAECKWCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


